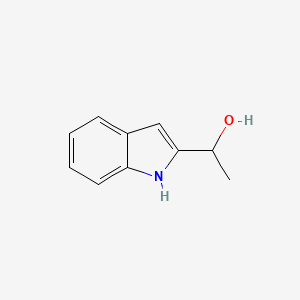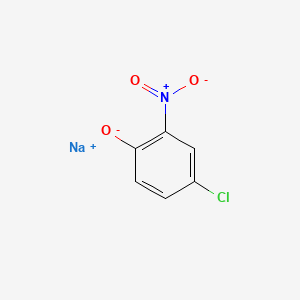
(S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide
Vue d'ensemble
Description
(S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide, also known as FPEA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. FPEA belongs to the class of amides and has a molecular weight of 276.33 g/mol. This compound has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of (S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide is not fully understood. However, it is believed that (S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide exerts its therapeutic effects by modulating the activity of certain receptors in the brain and peripheral nervous system. Specifically, (S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide has been found to bind to the sigma-1 receptor, which is involved in pain perception and inflammation.
Biochemical and Physiological Effects:
(S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide has been found to exhibit interesting biochemical and physiological effects. Studies have shown that (S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide can effectively reduce pain sensitivity in animal models of neuropathic pain. Additionally, (S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. (S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide has also been found to exhibit antioxidant properties, which could make it a potential candidate for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide is that it is relatively easy to synthesize, making it readily available for research purposes. Additionally, (S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide has been found to exhibit low toxicity, making it a safe compound to work with in the laboratory. However, one of the limitations of (S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide is that its exact mechanism of action is not fully understood, which could make it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on (S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide. One potential direction is to further investigate its therapeutic potential in the treatment of neuropathic pain and inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of (S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide, which could lead to the development of more effective therapeutic agents. Finally, research could be conducted to investigate the potential of (S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide as an antioxidant agent, which could have implications for the treatment of oxidative stress-related diseases.
Applications De Recherche Scientifique
(S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide has been the subject of numerous scientific studies due to its potential therapeutic properties. One of the most promising applications of (S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide is in the treatment of neuropathic pain. Studies have shown that (S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide can effectively reduce pain sensitivity in animal models of neuropathic pain. Additionally, (S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
(2S)-2-amino-N-(4-fluorophenyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c16-12-6-8-13(9-7-12)18-15(19)14(17)10-11-4-2-1-3-5-11/h1-9,14H,10,17H2,(H,18,19)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZNWJNPTMMUHO-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-5-[(2-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B3269964.png)
![3-Azetidinol, 1-[3-(2-benzo[b]thien-5-ylethoxy)propyl]-, (2E)-2-butenedioate (1:1) (salt)](/img/structure/B3269970.png)
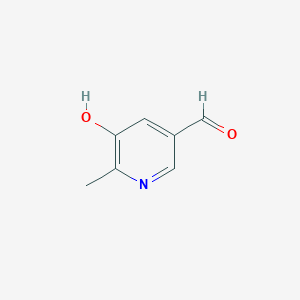
![2-[2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B3269991.png)

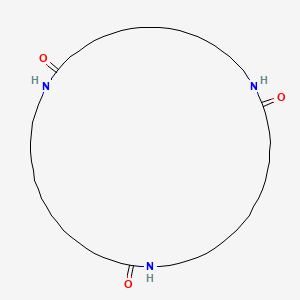



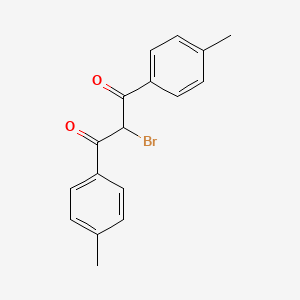
![5-Methyl-3-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3270046.png)
